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Introduction
Fosizensertib, also known as fidrisertib (formerly BLU-782, IPN60130), is an investigational,

orally administered, selective inhibitor of Activin receptor-like kinase 2 (ALK2). It is being

developed for the treatment of fibrodysplasia ossificans progressiva (FOP), an ultra-rare and

severely disabling genetic disorder characterized by progressive heterotopic ossification (HO),

the formation of bone in soft tissues. This technical guide provides a comprehensive overview

of the discovery and development timeline of fosizensertib, its mechanism of action,

preclinical data, and ongoing clinical trials.

Discovery and Development Timeline
The development of fosizensertib has been a collaborative effort, initiated by Blueprint

Medicines and now being advanced by Ipsen.
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Date Milestone Organization(s) Key Details

Pre-2019

Discovery and

Preclinical

Development

Blueprint Medicines

Leveraging their

kinase inhibitor library,

Blueprint Medicines

identified and

optimized BLU-782 as

a highly selective

inhibitor of the mutant

ALK2 kinase, the

primary driver of FOP.

Oct 16, 2019
Global Licensing

Agreement

Blueprint Medicines &

Ipsen

Ipsen acquired

exclusive worldwide

rights to develop and

commercialize BLU-

782 for the treatment

of FOP for an upfront

payment of $25 million

and up to $510 million

in milestone

payments.[1]

Nov 2020
Orphan Drug

Designation

European Medicines

Agency (EMA)

Fidrisertib was

granted orphan drug

status in the European

Union for the

treatment of FOP.[2]

Dec 1, 2021
Initiation of Phase 2

FALKON Trial

Ipsen/Clementia

Pharmaceuticals

The first patient was

dosed in the Phase 2

FALKON clinical trial

(NCT05039515) to

evaluate the efficacy

and safety of

fidrisertib in patients

with FOP.[3][4]
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May 29, 2024
Publication of

Preclinical Data
Blueprint Medicines

Detailed preclinical

findings

demonstrating the

efficacy of BLU-782 in

a mouse model of

FOP were published

in Science

Translational

Medicine.[4][5][6]

Ongoing
Phase 2 FALKON

Trial
Ipsen

The global, multi-

center, placebo-

controlled trial

continues to enroll

and evaluate the

safety and efficacy of

two dosing regimens

of fidrisertib.[7][8][9]

[10]

Est. Mar 30, 2029

Estimated Primary

Completion of

FALKON Trial

Ipsen

The estimated date for

the completion of the

primary outcome

measures for the

Phase 2 FALKON

trial.[4]

Mechanism of Action: Targeting the Pathogenic
ALK2 Kinase
FOP is primarily caused by a gain-of-function mutation in the ACVR1 gene, which encodes the

ALK2 protein, a bone morphogenetic protein (BMP) type I receptor. The most common

mutation, R206H, leads to a hyperactive ALK2 receptor, resulting in excessive and unregulated

signaling through the BMP pathway. This aberrant signaling drives the pathological

endochondral ossification characteristic of FOP.[5][6][8]
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Fosizensertib is a potent and selective inhibitor of the ALK2 kinase. By binding to the ATP-

binding site of the ALK2 enzyme, it blocks the downstream signaling cascade that leads to

heterotopic bone formation. Preclinical studies have shown that fosizensertib has exquisite

selectivity for ALK2 over other kinases, which is crucial for minimizing off-target effects.[6]

Signaling Pathway
The following diagram illustrates the BMP signaling pathway and the mechanism of action of

fosizensertib.
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Caption: Simplified BMP signaling pathway and the inhibitory action of fosizensertib.

Preclinical Studies
The preclinical efficacy of fosizensertib (as BLU-782) was demonstrated in a genetically

engineered mouse model of FOP carrying the Acvr1R206H mutation.[5][6]
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Experimental Protocols
Animal Model: A conditional knock-in mouse model was generated to express the Acvr1R206H

mutation, as constitutive expression is perinatally lethal.[11]

Induction of Heterotopic Ossification (HO):

Mice were anesthetized.

A single pinch injury was induced in the calf muscle using rongeur forceps to simulate

trauma, a known trigger for HO in FOP patients.[6]

For fracture-induced HO, a fibular osteotomy was performed.[6]

Drug Administration:

Fosizensertib was administered orally once daily at varying doses.[7]

Treatment was initiated either prior to or at different time points after the injury to assess both

prophylactic and treatment effects.[6][12]

Assessment of HO:

HO formation was monitored and quantified using imaging techniques, including micro-

computed tomography (µCT).

Histological analysis of tissue sections was performed to examine cartilage and bone

formation.

Key Preclinical Findings
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Parameter Result Significance

HO Prevention

Prophylactic treatment with

fosizensertib completely

prevented trauma-induced HO

in the FOP mouse model.[6]

Demonstrates the potential of

fosizensertib to prevent the

formation of new heterotopic

bone.

Treatment Window

A short therapeutic window

was identified, where treatment

initiated up to 2 days after

injury still prevented HO.

Treatment delayed by 4 or

more days was ineffective.[12]

Highlights the importance of

early intervention following a

flare-up or trauma.

Muscle and Bone Healing

Fosizensertib did not interfere

with normal muscle repair after

injury or normal bone healing

after fracture.[6]

Suggests that the drug's

inhibitory effect is specific to

the pathological bone

formation in FOP.

Selectivity

Fosizensertib demonstrated

high selectivity for the ALK2

kinase, minimizing off-target

effects.[6]

Indicates a favorable safety

profile.

Clinical Development: The FALKON Trial
Fosizensertib is currently being evaluated in a global, multi-center, placebo-controlled Phase 2

clinical trial known as FALKON (NCT05039515).[7][8][9][10]

Experimental Workflow of the FALKON Trial
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Caption: Workflow of the Phase 2 FALKON clinical trial for fosizensertib.

Study Design and Protocols
Study Population: Approximately 98 patients aged 5 years and older with a confirmed

diagnosis of FOP and the R206H ACVR1 mutation or other FOP variants.[7]
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Dosing: Two oral dosage regimens of fosizensertib (a high dose and a low dose) are being

evaluated against a placebo.[8] The specific doses have not been publicly disclosed.

Primary Outcome: The primary efficacy endpoint is the annualized change in new HO

volume as assessed by low-dose whole-body computed tomography (WBCT), excluding the

head.[2]

Imaging Protocol: Low-dose WBCT is the preferred imaging modality for assessing HO in

FOP clinical trials due to its increased sensitivity and reduced positional ambiguity compared

to dual-energy X-ray absorptiometry (DXA).[2][6] While specific scanner parameters may

vary between sites, the protocol generally involves acquiring images with a low radiation

dose to minimize patient exposure.[13][14][15]

Sub-study: A sub-study is being conducted in participants aged 5 years and older to evaluate

HO lesions using Fluorine-18-labeled sodium fluoride Positron Emission Tomography-

Computed Tomography ([18F]NaF PET-CT).[9][10]

Conclusion
Fosizensertib represents a promising targeted therapy for individuals with FOP. Its selective

inhibition of the pathogenic ALK2 kinase addresses the underlying genetic cause of the

disease. Preclinical studies have demonstrated its potential to prevent heterotopic ossification

without impairing normal bone and muscle healing. The ongoing Phase 2 FALKON trial will

provide crucial data on the efficacy and safety of fosizensertib in patients. The results of this

trial are eagerly awaited by the FOP community and could represent a significant advancement

in the management of this devastating disease.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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